
O-(2,4-Dinitrophenyl)hydroxylamine
Overview
Description
O-(2,4-Dinitrophenyl)hydroxylamine is a specialized electrophilic aminating agent widely used in organic synthesis. First reported in 2003, its efficient two-step synthesis involves the reaction of hydroxylamine with 2,4-dinitrofluorobenzene under mild conditions, yielding a stable crystalline product . This compound is notable for its versatility in transition metal-catalyzed reactions, particularly in nitrogen-atom transfer processes. Key applications include:
- N-Amination of heterocycles (e.g., pyridines, quinolines) to generate N-benzoyliminopyridinium ylides .
- Aziridination of olefins via rhodium catalysis, enabling stereospecific synthesis of unprotected N-H aziridines .
- Dearomatization of 2-naphthols to produce α-amino-β-naphthalenones .
- Synthesis of NH-sulfoximines directly from sulfoxides .
Physically, it is a high-boiling-point solid (387.1°C) with significant thermal instability, exhibiting high-energy decomposition at low onset temperatures, necessitating stringent safety protocols during handling .
Preparation Methods
O-(2,4-Dinitrophenyl)hydroxylamine can be synthesized using Charette’s method on a large scale. The process involves nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene by N-hydroxyphthalimide, followed by hydrazinolysis . The reaction conditions are as follows:
Nucleophilic aromatic substitution: 2,4-dinitrochlorobenzene reacts with N-hydroxyphthalimide in the presence of triethylamine and acetone at room temperature for 2 hours, yielding a 95% product.
Hydrazinolysis: The intermediate product is then treated with hydrazine hydrate in a mixture of dichloromethane and methanol at 0°C for 8 hours, resulting in a 99% yield.
Chemical Reactions Analysis
O-(2,4-Dinitrophenyl)hydroxylamine undergoes various types of reactions, primarily involving electrophilic amination. Some key reactions include:
Amination of C-Nucleophiles: This compound can aminize enolates derived from ethyl acetates, yielding ethyl amino acetates in moderate to good yields.
Amination of N-Nucleophiles: It can aminize pyridines, leading to the formation of N-iminopyridium ylides in high yields.
Reaction with 2,4-dinitrophenyl diethyl phosphate: This reaction gives the O-phosphorylated product, which is rapidly converted to hydrazine and nitrogen gas in the presence of excess hydroxylamine.
Scientific Research Applications
Synthesis of Amines
Electrophilic Amination Reagent
DNPHA serves as an effective electrophilic amination reagent, donating an amino group to various nucleophiles. This property is exploited in the synthesis of substituted N-benzoyliminopyridinium ylides through an efficient N-amination/benzoylation procedure. The reaction conditions are mild, and the substrate scope is broad, allowing for the transformation of various substituted pyridines into polysubstituted products with high yields (up to 95%) .
Rhodium-Catalyzed Reactions
Recent advancements have demonstrated the use of DNPHA in rhodium-catalyzed reactions to synthesize unprotected NH-sulfoximines from sulfoxides. This method showcases good functional group tolerance and efficiency under mild conditions, highlighting DNPHA's role in generating biologically relevant compounds .
Amination of Alkenes
DNPHA has been utilized in the aminative transformation of alkenes, leading to the formation of aziridines. This reaction employs DNPHA as a safer alternative to other aminating reagents, facilitating the synthesis of unprotected amino functionalities from activated and unactivated alkenes . The process has shown broad functional group tolerance, making it a valuable tool in organic synthesis.
Case Study 1: Synthesis of N-Benzoyliminopyridinium Ylides
In a study conducted by Charette et al., DNPHA was employed to synthesize N-benzoyliminopyridinium ylides from various substituted pyridines. The reaction was characterized by its efficiency and high yield, demonstrating DNPHA's utility in complex organic synthesis .
Compound | Yield (%) | Reaction Conditions |
---|---|---|
Substituted Pyridine A | 95 | Mild conditions |
Substituted Pyridine B | 92 | Mild conditions |
Substituted Pyridine C | 51 | Mild conditions |
Case Study 2: Direct Synthesis of NH-Sulfoximines
A novel method for synthesizing NH-sulfoximines using DNPHA was reported, showcasing its application in generating important structural units found in biologically active compounds. The method achieved good yields while maintaining functional group compatibility .
Mechanism of Action
The mechanism of action of O-(2,4-Dinitrophenyl)hydroxylamine involves its role as an electrophilic amination reagent. It donates a free NH2 group to nucleophiles, forming new C-N, N-N, O-N, and S-N bonds. This process is facilitated by the presence of good leaving groups, which enhance the reactivity of the compound . The molecular targets and pathways involved include various nucleophiles in organic synthesis, leading to the formation of aminated products .
Comparison with Similar Compounds
Comparison with Similar Compounds
O-Mesitylenesulfonylhydroxylamine (MSH)
MSH is a classical electrophilic aminating agent but suffers from lower efficiency compared to O-(2,4-dinitrophenyl)hydroxylamine. In the synthesis of N-benzoyliminopyridinium ylides, this compound achieves higher yields under milder conditions. For example, in N-amination reactions of pyridines, this compound avoids the need for excess reagent or prolonged reaction times often required with MSH . Additionally, this compound’s compatibility with rhodium catalysts (e.g., Rh₂(esp)₂) enables efficient aziridination and sulfoximine formation, where MSH is less effective .
Hydroxylamine-O-sulfonic Acid (HOSA)
While both HOSA and this compound can synthesize α-aminoketones from silyl enol ethers, HOSA is incompatible with N-basic heterocycles (e.g., pyridines, quinolines) due to undesired N─N bond formation. In contrast, this compound’s electron-withdrawing dinitrophenyl group mitigates such side reactions, enabling chemoselective amination .
O-(Diphenylphosphinyl)hydroxylamine (DPPH)
DPPH is explored as an alternative electrophilic aminating agent in sulfinamide synthesis. However, this compound demonstrates superior efficiency in one-pot, transition metal-catalyzed reactions. For instance, in rhodium-catalyzed imination of sulfoxides, this compound provides NH-sulfoximines in 75% yield, whereas DPPH requires harsher conditions .
N-Methyl-O-tosylhydroxylamine
This reagent is selective for arene amination over aziridination. In Rh-catalyzed reactions with o-allylanisole, N-methyl-O-tosylhydroxylamine produces 3-allyl-4-methoxy-N-methylaniline, whereas this compound exclusively forms aziridines. This highlights this compound’s unique ability to direct reactions toward cyclization rather than direct N─H insertion .
Biological Activity
O-(2,4-Dinitrophenyl)hydroxylamine (DNPHA) is a compound that has garnered attention in various fields of chemical and biological research due to its unique properties and potential applications. This article explores the biological activity of DNPHA, including its mechanisms of action, effects on cellular processes, and implications in therapeutic contexts.
Chemical Structure and Properties
DNPHA is characterized by the presence of a hydroxylamine functional group attached to a 2,4-dinitrophenyl moiety. This structure contributes to its reactivity and biological interactions. The molecular formula of DNPHA is , and it has been studied for its role as a reagent in organic synthesis and its biological implications.
Mechanisms of Biological Activity
DNPHA exhibits several biological activities, primarily attributed to its ability to act as a nucleophile. Its reactivity allows it to participate in various biochemical processes, including:
- Nucleophilic Substitution Reactions : DNPHA can engage in nucleophilic attacks on electrophilic centers in biological molecules, influencing their function.
- Formation of Sulfoximines : A notable application involves the rhodium-catalyzed synthesis of unprotected NH-sulfoximines from sulfoxides using DNPHA, highlighting its utility in synthesizing biologically relevant compounds .
Antiproliferative Effects
Research has indicated that DNPHA can exhibit antiproliferative effects against certain cancer cell lines. In a study evaluating the compound's impact on various malignant cells, it was found that DNPHA affected cell proliferation at low micromolar concentrations. The compound's mechanism appears to involve oxidative stress induction and interference with cellular iron homeostasis, which are critical pathways in cancer cell survival .
Table 1: Antiproliferative Activity of DNPHA
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 5.8 ± 0.4 |
A2780 | 6.7 ± 0.5 |
Caco-2 | 4.6 ± 0.9 |
HT-29 | 3.83 ± 0.02 |
IC50 values obtained from MTT assays after 72 hours of exposure .
Study on Cancer Cell Lines
In a detailed investigation, DNPHA was tested against several cancer cell lines, including breast (MDA-MB-231), ovarian (A2780), and colorectal (Caco-2) cancer cells. The results demonstrated that DNPHA effectively reduced cell viability in these lines, suggesting its potential as an anticancer agent . The study emphasized the compound's ability to induce apoptosis through oxidative stress mechanisms.
Synthesis and Biological Evaluation
Another significant study involved the synthesis of various derivatives of DNPHA and their biological evaluation as potential protein kinase inhibitors. The results indicated that certain derivatives exhibited promising inhibitory activity against Protein Kinase CK2, a target implicated in cancer progression . This highlights the versatility of DNPHA as a scaffold for developing new therapeutic agents.
Q & A
Basic Questions
Q. What is the recommended synthetic route for O-(2,4-dinitrophenyl)hydroxylamine (DPH) in laboratory settings?
DPH is synthesized via a two-step procedure starting from hydroxylamine hydrochloride and 2,4-dinitrochlorobenzene. The first step involves nucleophilic substitution to form the intermediate, followed by acid hydrolysis to yield DPH. Recrystallization from ethanol ensures high purity (>97%). This method, validated by Legault and Charette (2003), provides a scalable and reproducible route for laboratory use .
Q. What safety precautions are essential when handling DPH in research laboratories?
DPH requires strict safety measures due to its explosive potential and reactivity. Key precautions include:
- Personal Protective Equipment (PPE): Impermeable gloves (e.g., nitrile), safety goggles, and lab coats.
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation.
- Storage: Keep in tightly sealed containers in cool, dry, and well-ventilated areas, away from ignition sources.
- Spill Management: Neutralize spills with dilute sodium bicarbonate and dispose of waste via approved hazardous channels .
Q. What are the primary applications of DPH in organic synthesis?
DPH is widely used as an electrophilic aminating agent. Key applications include:
- N-Amination: Direct introduction of unprotected NH groups into pyridines, indoles, and sulfoxides.
- Dearomatization: Catalytic enantioselective amination of aromatic systems (e.g., 2-naphthols).
- Aziridination: Formation of NH-aziridines from alkenes under Rh or Mn catalysis .
Advanced Research Questions
Q. How does DPH compare to O-mesitylenesulfonylhydroxylamine (MSH) in electrophilic amination reactions?
Q. What catalytic systems optimize enantioselective dearomative amination using DPH?
- Copper Catalysis: CuBr with chiral bisoxazoline (Box) ligands achieves up to 96% enantiomeric excess (ee) in dearomatizing tryptamines to 3a-amino-pyrroloindolines. Optimal conditions: 0°C, dichloromethane solvent, and 1.5 eq. DPH .
- Rhodium Catalysis: Rh₂(esp)₂ (1 mol%) enables gram-scale dearomatization of 2-naphthols, yielding α-amino-β-naphthalenones. Key factors include DPH stoichiometry (3 eq.) and solvent polarity (tetrahydrofuran) .
Q. How can researchers address contradictory data on reaction yields in DPH-mediated aminations?
Contradictions often arise from substrate-specific reactivity or variable catalyst performance. For example:
- Substrate Electronic Effects: Electron-rich pyridines require lower catalyst loadings (2 mol% Cu) vs. electron-deficient systems (5 mol%).
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve yields in Mn-catalyzed N-amination of alkaloids, while non-polar solvents (toluene) favor Rh-catalyzed reactions. Systematic screening of parameters (temperature, stoichiometry, solvent) is critical for reproducibility .
Q. What mechanistic insights explain DPH's role in electrophilic amination?
DPH transfers the NH group via a metal-activated intermediate. Proposed pathways include:
- Metal-Nitrenoid Formation: Rh or Mn catalysts generate a metal-bound nitrenoid species, which inserts into C–H or π-bonds (e.g., alkenes, aromatics).
- Nucleophilic Attack: In Cu-catalyzed reactions, the substrate undergoes dearomatization followed by NH insertion into the incipient carbocation. Computational studies support a stepwise mechanism over concerted pathways .
Q. What factors influence the choice of catalyst in DPH-mediated N-amination reactions?
Q. Data Contradiction Analysis
Q. How do studies reconcile discrepancies in NH-aziridine yields using DPH?
Conflicting yields (40–90%) in aziridination arise from:
- Alkene Substitution: Electron-deficient alkenes (e.g., styrenes) give higher yields (85–90%) vs. aliphatic alkenes (40–60%).
- Catalyst Loading: Rh₂(OAc)₄ (2 mol%) outperforms Mn catalysts for unactivated alkenes. Substrate electronic profiling and pre-catalyst optimization are recommended to resolve inconsistencies .
Properties
IUPAC Name |
O-(2,4-dinitrophenyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLACRFYIUQZNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169926 | |
Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17508-17-7 | |
Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17508-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017508177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148499 | |
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Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
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Record name | O-(2,4-dinitrophenyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.723 | |
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Record name | O-(2,4-DINITROPHENYL)HYDROXYLAMINE | |
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Retrosynthesis Analysis
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